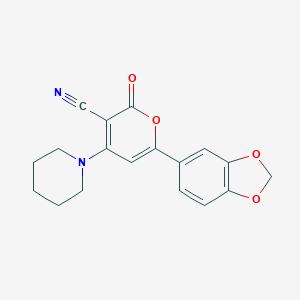
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of pyran and has been synthesized using various methods.
科学的研究の応用
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile has been studied for its potential applications in the field of medicine. It has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal and antibacterial activities. In addition, this compound has been studied for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease.
作用機序
The mechanism of action of 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
Studies have shown that 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile can affect various biochemical and physiological processes in cells. For example, it has been reported to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, which can lead to oxidative stress and cell death. It has also been shown to inhibit the expression of certain genes involved in cell cycle regulation and DNA repair.
実験室実験の利点と制限
One advantage of using 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound may have toxicity concerns, which need to be addressed in future studies.
将来の方向性
There are several future directions for research on 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Additionally, more studies are needed to evaluate its toxicity and pharmacokinetics in vivo. Finally, the development of new synthetic methods for this compound may lead to the discovery of more potent analogs with improved therapeutic properties.
合成法
The synthesis of 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile has been reported in the literature using different methods. One of the methods involves the reaction of 4-piperidone hydrochloride with 1,3-benzodioxole-5-carbaldehyde in the presence of potassium carbonate and acetonitrile, followed by the addition of 2-cyanoacetamide and ammonium acetate. The reaction mixture is then refluxed for several hours, and the product is obtained after purification using column chromatography.
特性
製品名 |
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC名 |
6-(1,3-benzodioxol-5-yl)-2-oxo-4-piperidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O4/c19-10-13-14(20-6-2-1-3-7-20)9-16(24-18(13)21)12-4-5-15-17(8-12)23-11-22-15/h4-5,8-9H,1-3,6-7,11H2 |
InChIキー |
QXQSEIVTDHNJMC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=O)OC(=C2)C3=CC4=C(C=C3)OCO4)C#N |
正規SMILES |
C1CCN(CC1)C2=C(C(=O)OC(=C2)C3=CC4=C(C=C3)OCO4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
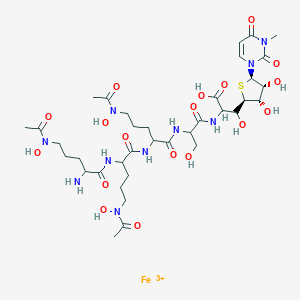
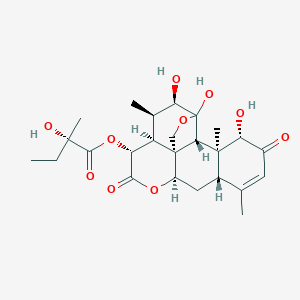
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)

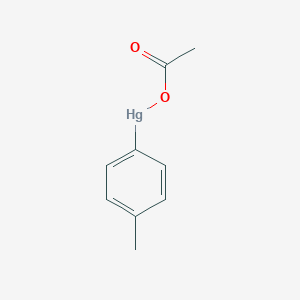
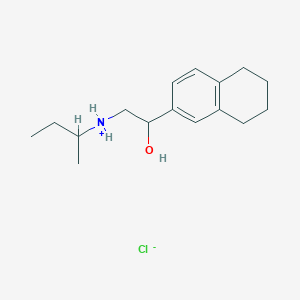

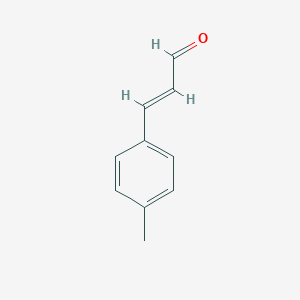
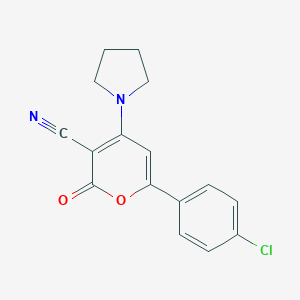



![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)